Product packaging for Adipic acid, cobalt salt(Cat. No.:CAS No. 54437-56-8)

Adipic acid, cobalt salt

Cat. No.: B12642639
CAS No.: 54437-56-8
M. Wt: 203.06 g/mol
InChI Key: ATFHQVJTPHERNM-UHFFFAOYSA-L
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Description

Significance in Coordination Chemistry and Materials Science

The significance of adipic acid, cobalt salt lies in its intriguing structural and physical properties that stem from the interplay between the cobalt metal centers and the adipate (B1204190) organic linkers. Research has revealed that cobalt adipate, with the chemical formula Co(C₆H₈O₄), exhibits a unique crystal structure where tetrahedral cobalt cations are linked by carboxylate groups, forming two-dimensional sheets. rsc.org This arrangement gives rise to interesting magnetic phenomena, specifically antiferromagnetic ordering at low temperatures (near 10 K). rsc.orgresearchgate.net

A particularly noteworthy characteristic of cobalt adipate is its unusual thermal expansion behavior. The onset of magnetic ordering is accompanied by magnetoelastic coupling, which results in anisotropic negative thermal expansion along one of its crystallographic axes at temperatures below 50 K. rsc.orgresearchgate.net This phenomenon, where a material contracts upon heating, is rare and of fundamental scientific interest, particularly in the context of designing materials with tailored thermal properties. The study of such coordination complexes is crucial for understanding structure-property relationships, which is a cornerstone of materials science. rsc.orgrsc.org Furthermore, the ability to synthesize and characterize such compounds advances the broader field of crystal engineering, which aims to design and build novel solid-state structures with desired functionalities. unam.mx

Overview of Dicarboxylate-Bridged Coordination Polymers

This compound is a prime example of a dicarboxylate-bridged coordination polymer. This class of materials is constructed from metal ions or clusters connected by dicarboxylate ligands, which are organic molecules containing two carboxylate groups (-COO⁻). acs.orgchemrxiv.org The versatility of both the metal center and the dicarboxylate linker allows for the construction of a vast array of structures with varying dimensionalities (1D, 2D, or 3D) and topologies. acs.orgnih.gov

Dicarboxylate ligands, like the adipate anion derived from adipic acid, can adopt various coordination modes, bridging metal centers in different ways to create chains, layers, and frameworks. unam.mx This structural diversity leads to a wide range of physical and chemical properties. For instance, the nature of the metal ion (e.g., Mn(II), Co(II), Ni(II)) can influence the degree of interpenetration and the resulting magnetic properties of the coordination polymer. acs.org These materials are investigated for numerous potential applications, including gas storage, adsorption, and catalysis, owing to their often porous nature, large surface areas, and thermal stability. researchgate.netrsc.org The study of dicarboxylate-bridged coordination polymers is a vibrant area of inorganic and materials chemistry, driven by the quest for new functional materials. acs.orgnih.gov

Scope and Research Objectives

The primary research objectives in the study of this compound and related dicarboxylate-bridged coordination polymers are multifaceted. A central goal is the synthesis and detailed structural characterization of these materials. researchgate.netrsc.org This involves determining their crystal structures using techniques like single-crystal X-ray diffraction to understand how the metal centers and organic linkers assemble in the solid state. researchgate.net

A second major objective is to investigate the relationship between the structure of these materials and their physical properties, such as magnetic behavior, thermal expansion, and stability. rsc.orgresearchgate.netdoi.org For cobalt adipate, research has focused on elucidating the nature of its antiferromagnetic ordering and the mechanism of its unusual negative thermal expansion. rsc.org

Furthermore, a significant aim is to explore the potential applications of these materials. While fundamental understanding is a key driver, the unique properties of coordination polymers suggest their use in areas like catalysis and adsorption. ontosight.airesearchgate.net For example, some coordination polymers have shown promise as heterogeneous catalysts in organic reactions. nih.gov Therefore, the scope of research encompasses fundamental coordination chemistry, solid-state physics, and applied materials science, with the overarching goal of developing new materials with novel and useful properties.

Detailed Research Findings

Crystal Structure and Properties of Cobalt Adipate

The table below summarizes key crystallographic and physical property data for cobalt adipate based on research findings.

PropertyValueReference
Chemical FormulaCo(C₆H₈O₄) rsc.orgresearchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2(1)/n researchgate.net
a (Å)8.061(1) researchgate.net
b (Å)15.160(2) researchgate.net
c (Å)9.708(2) researchgate.net
β (°)90.939(7) researchgate.net
Magnetic OrderingAntiferromagnetic rsc.orgresearchgate.net
Ordering Temperature~10 K rsc.orgresearchgate.net
Key FeatureAnisotropic Negative Thermal Expansion rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8CoO4 B12642639 Adipic acid, cobalt salt CAS No. 54437-56-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

54437-56-8

Molecular Formula

C6H8CoO4

Molecular Weight

203.06 g/mol

IUPAC Name

cobalt(2+);hexanedioate

InChI

InChI=1S/C6H10O4.Co/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2

InChI Key

ATFHQVJTPHERNM-UHFFFAOYSA-L

Canonical SMILES

C(CCC(=O)[O-])CC(=O)[O-].[Co+2]

Origin of Product

United States

Structural Elucidation and Crystallographic Analysis of Adipic Acid, Cobalt Salt

Crystal Structure Determination

The precise crystal structure of cobalt adipate (B1204190) and its hydrated forms has been investigated using single crystal, powder X-ray, and neutron diffraction techniques.

The crystal structure of cobalt adipate tetrahydrate consists of supramolecular layers. researchgate.net Within these layers, two distinct cobalt atom environments (Co1 and Co2) are observed. Both are in a distorted octahedral coordination. The Co1 atom is coordinated by the oxygen atoms of two bridging water molecules and four bidentate adipate anions. The Co2 atom is coordinated by the oxygen atoms of two bridging water molecules and four monodentate water molecules. researchgate.net In the refinement process of the crystal structure, the positions of hydrogen atoms were often geometrically constrained. rsc.org

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of cobalt adipate, often when single crystals are not available or to study bulk properties. youtube.comyoutube.com Synchrotron X-ray powder diffraction patterns have been used in conjunction with neutron diffraction to track the changes in the material's lattice parameters with temperature. rsc.org

For certain related compounds, such as zinc adipate, the crystal structure was refined from laboratory X-ray powder diffraction data using the Rietveld method. researchgate.net This method allows for the refinement of structural parameters from a powder pattern. PXRD is also crucial for identifying phases and potential impurities within a sample. youtube.com

Neutron diffraction has been an essential tool for investigating both the crystal and magnetic structures of cobalt adipate. aps.org These studies are particularly valuable because neutrons can precisely locate lighter atoms, like hydrogen (or deuterium), and are sensitive to magnetic moments. aps.org

Powder neutron diffraction studies on deuterated cobalt adipate, Co(C6D8O4), were conducted to determine its lattice parameters as a function of temperature. rsc.org These experiments revealed that cobalt adipate orders into a magnetic structure near 10 K, featuring sheets of antiferromagnetically coupled tetrahedral Co cations. researchgate.netrsc.org The emergence of this magnetic order is accompanied by magnetoelastic coupling, a phenomenon further elucidated by the temperature-dependent diffraction data. rsc.org

Crystallographic Parameters and Space Group Determination

The diffraction studies provide detailed crystallographic parameters that define the unit cell and symmetry of cobalt adipate.

The crystal structure of cobalt adipate tetrahydrate is monoclinic, belonging to the P2(1)/n space group. researchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal, have been determined precisely.

Interactive Table: Crystallographic Data for Cobalt Adipate Tetrahydrate Click on the headers to explore the crystallographic parameters.

ParameterValue
Crystal System Monoclinic
Space Group P2(1)/n
a (Å) 8.061(1)
b (Å) 15.160(2)
c (Å) 9.708(2)
β (°) 90.939(7)
Z 2

Data sourced from Jumanath et al., 2017. researchgate.net

The anhydrous form of cobalt adipate, Co(C6H8O4), exhibits unusual thermal behavior. rsc.org Neutron and synchrotron X-ray powder diffraction studies showed that below 50 K, the material undergoes anisotropic negative thermal expansion along the a-axis, a behavior driven by magnetoelastic coupling. researchgate.netrsc.org The unit cell volume is also shown to have a direct impact on the magnetic properties; theoretical calculations reveal that the magnetic exchange constant increases with increasing unit cell volume. researchgate.netbath.ac.uk

A particularly interesting feature of anhydrous cobalt adipate is the behavior of its monoclinic angle (β) upon cooling. rsc.org Studies have found that the β angle decreases as the temperature is lowered. researchgate.netrsc.org This leads to a situation where the crystal passes through a metrically orthorhombic state (where β = 90°) without undergoing a formal phase transition. This unusual behavior has been explained in terms of the thermal expansion along the principal axes of the unit cell. rsc.org

Coordination Environment and Geometry of Cobalt Centers

Both Co1 and Co2 atoms exhibit a distorted octahedral coordination geometry. researchgate.net This geometry is a common feature in transition metal complexes and arises from the arrangement of six oxygen atoms around each central cobalt ion. The distortion from a perfect octahedron is due to the different types of coordinating ligands (adipate carboxylate groups and water molecules) and the constraints of forming an extended crystal lattice.

The extended structure of cobalt adipate is built up through bridging ligands that link the individual cobalt centers. Two types of bridging ligands are observed: adipate anions and water molecules. researchgate.net

Adipate Anions: The adipate anions act as bidentate ligands, bridging cobalt centers through their carboxylate groups to form supramolecular layers. researchgate.net The flexibility of the adipate linker plays a crucial role in the formation of these extended networks.

Water Molecules: Water molecules also participate as bridging ligands. Specifically, two water molecules are observed in a trans configuration, bridging the Co1 and Co2 centers. researchgate.net Additional water molecules are present as monodentate ligands, completing the coordination sphere of the Co2 atom, and as unbound water molecules within the crystal lattice, held in place by hydrogen bonds. researchgate.net

Detailed analysis of the bond lengths within the coordination spheres of the cobalt centers provides insight into the nature of the cobalt-oxygen interactions. The bond lengths differ between the equatorial and axial positions of the distorted octahedra, reflecting the electronic structure and steric environment of the cobalt ions.

For the Co1 center, the coordination is completed by four oxygen atoms from four different bidentate adipate anions and two oxygen atoms from the bridging water molecules. The Co2 center is coordinated by two oxygen atoms from the bridging water molecules and four oxygen atoms from monodentate water molecules. researchgate.net The specific bond lengths are detailed in the table below.

Table 1: Cobalt-Oxygen Bond Lengths in Cobalt(II) Adipate Tetrahydrate researchgate.net
Cobalt CenterPositionBond Length (Å)Coordinating Group
Co1Equatorial2.048Adipate Anion
2.060Adipate Anion
Axial2.235Bridging Water Molecule
Co2Equatorial2.057Monodentate Water Molecule
2.072Monodentate Water Molecule
Axial2.156Bridging Water Molecule

Structural Features of Metal-Organic Frameworks (MOFs) Formed with Adipic Acid, Cobalt Salt

The combination of cobalt ions and adipic acid serves as a basis for the construction of Metal-Organic Frameworks (MOFs). researchgate.net These materials are a class of crystalline porous compounds formed by the self-assembly of metal ions or clusters with organic linkers. srce.hryoutube.com The choice of metal, ligand, and synthesis conditions dictates the final structure and properties of the MOF. srce.hrgoogle.com

The dimensionality of the resulting framework is a key characteristic of MOFs. Adipic acid, as a flexible dicarboxylate linker, can facilitate the formation of various network architectures with cobalt.

One-Dimensional (1D) Chains: Linear or zigzag chains can be formed when cobalt ions are linked sequentially by adipate molecules.

Two-Dimensional (2D) Layers: The structure of cobalt(II) adipate tetrahydrate is a prime example of a 2D network, where cobalt centers and bridging water molecules form layers that are further linked by the adipate anions. researchgate.net Another study describes sheets of cobalt cations coupled in two dimensions through carboxylate groups. rsc.org

Three-Dimensional (3D) Frameworks: By cross-linking 1D chains or 2D layers, a 3D framework can be achieved. The use of bis-bidentate and bridging dicarboxylate anions is a known strategy to create 3D frameworks, as seen in related hydroxy adipate structures. osti.gov The synthesis of cobalt-based MOFs using adipic acid under solvothermal conditions confirms the formation of such crystalline, extended structures. researchgate.net

A defining feature of MOFs is their inherent porosity, which arises from the voids or channels created by the network structure. youtube.comyoutube.com This porosity is central to their applications in areas like gas storage and separation. researchgate.netresearchgate.net

The MOFs formed from adipic acid and cobalt exhibit these characteristics. The structure of related hydroxy adipate compounds, for instance, shows channels with an average size of 4 Å. osti.gov The structural flexibility, another important aspect of some MOFs, allows the framework to respond to external stimuli such as the introduction of guest molecules. researchgate.net This can manifest as swelling or shrinking of the framework, depending on the solvent. youtube.com The combination of a flexible linker like adipic acid with a cobalt metal center allows for the potential design of such dynamic, porous materials. researchgate.net

Spectroscopic Characterization of Functional Groups and Bonding in this compound

The spectroscopic analysis of this compound (cobalt(II) adipate) provides critical insights into its electronic structure and the coordination environment of the cobalt ion. Techniques such as Fourier Transform Infrared (FT-IR), Raman, and Electronic (UV-Visible) spectroscopy are instrumental in elucidating the nature of the bonding between the cobalt cation and the adipate ligand.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The formation of a metal salt from a carboxylic acid like adipic acid results in distinct and predictable changes in the FT-IR spectrum, primarily in the vibrational modes of the carboxyl group.

When adipic acid coordinates to a cobalt(II) ion, the proton of the carboxylic acid (-COOH) group is lost. This leads to the disappearance of the characteristic broad absorption band associated with the O-H stretching vibration, which in free adipic acid is typically observed in the wide range of 2400-3600 cm⁻¹. researchgate.net Concurrently, the sharp, intense peak corresponding to the carbonyl (C=O) stretch of the dimeric acid, usually found around 1700 cm⁻¹, also vanishes. Current time information in Bangalore, IN.

In their place, two new prominent absorption bands appear in the spectrum of cobalt adipate. These bands are due to the asymmetric and symmetric stretching vibrations of the deprotonated carboxylate group (COO⁻). nih.gov The coordination of the carboxylate to the metal ion influences the positions of these bands. The separation between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies (Δν) can provide information about the coordination mode (e.g., monodentate, bidentate chelating, or bidentate bridging). nih.gov

Furthermore, the interaction between the cobalt ion and the oxygen atoms of the carboxylate group gives rise to new vibrational modes at lower frequencies. The stretching vibration of the Co-O bond is typically observed in the far-infrared region of the spectrum, generally below 600 cm⁻¹. researchgate.net

Interactive Data Table: Comparison of Major FT-IR Peaks for Adipic Acid and Expected Peaks for Cobalt Adipate

Vibrational ModeAdipic Acid (cm⁻¹)Expected for this compound (cm⁻¹)Description of Change
O-H Stretch (Carboxylic Acid)~3600-2400 (very broad)AbsentDisappearance of the band upon deprotonation of the carboxylic acid group. researchgate.net
C-H Stretch (Aliphatic)~2950-2850~2950-2850The aliphatic backbone of the adipate ligand is largely unaffected; these peaks are expected to remain.
C=O Stretch (Carboxylic Acid)~1700 (strong, sharp)AbsentDisappearance of the carbonyl stretch upon formation of the carboxylate salt. Current time information in Bangalore, IN.
Asymmetric COO⁻ Stretch (νₐₛ)N/A~1610-1550Appearance of a strong band characteristic of the coordinated carboxylate group. nih.gov
Symmetric COO⁻ Stretch (νₛ)N/A~1440-1360Appearance of a second strong band for the coordinated carboxylate group. nih.gov
Co-O StretchN/A~600-450Appearance of bands in the low-frequency region corresponding to the metal-ligand bond vibration. researchgate.net

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for studying vibrational modes. While specific, detailed Raman spectra for cobalt adipate are not extensively documented in the reviewed literature, the expected spectral features can be inferred from the principles of Raman activity and data from related compounds.

The aliphatic C-H stretching and bending modes of the adipate backbone are also observable in the Raman spectrum. Additionally, the low-frequency region of the Raman spectrum would contain information about the Co-O stretching modes, which can provide further insight into the coordination environment of the cobalt center. researchgate.net Studies on cobalt oxides have identified strong Raman-active phonon modes in the range of 450-700 cm⁻¹, which are broadly related to Co-O vibrations. researchgate.net

Interactive Data Table: Expected Raman Active Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityNotes
C-H Stretch (Aliphatic)~2950-2850Medium to StrongThe hydrocarbon chain of the adipate ligand should show prominent C-H stretching vibrations.
Symmetric COO⁻ Stretch (νₛ)~1440-1360StrongThis mode is characteristically strong in the Raman spectra of carboxylates.
Asymmetric COO⁻ Stretch (νₐₛ)~1610-1550Weak to MediumThis mode is typically less intense in Raman than in IR spectra.
Skeletal C-C Stretches~1100-800MediumVibrations associated with the carbon backbone of the adipate molecule.
Co-O Stretch~600-450MediumMetal-ligand vibrations are expected in the low-frequency region. researchgate.net

Electronic Spectra

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides valuable information about the d-orbital splitting in transition metal complexes, which determines their color and magnetic properties. For this compound, the Co(II) ion has a d⁷ electron configuration. Structural studies have revealed that the cobalt cations in cobalt adipate are in a tetrahedral coordination environment, bonded to oxygen atoms from the carboxylate groups of the adipate ligands. rsc.orgrsc.org

The electronic spectrum of a high-spin tetrahedral Co(II) complex is distinct and well-characterized. uwimona.edu.jm It is governed by three possible spin-allowed electronic transitions from the ⁴A₂(F) ground state to the excited states ⁴T₂(F), ⁴T₁(F), and ⁴T₁(P). These transitions are often labeled ν₁, ν₂, and ν₃, respectively.

However, the ⁴A₂(F) → ⁴T₂(F) (ν₁) transition is a two-electron transition and is thus expected to be very weak or unobserved. The spectrum is therefore typically dominated by the ν₂ and ν₃ transitions. uwimona.edu.jmjetir.org

ν₂: ⁴A₂(F) → ⁴T₁(F) This transition occurs in the near-infrared (NIR) region and is of lower intensity.

ν₃: ⁴A₂(F) → ⁴T₁(P) This is a high-intensity, broad absorption band that appears in the visible region of the spectrum. This band is often split into multiple components due to spin-orbit coupling and is responsible for the characteristic intense blue or purple-blue color of tetrahedral Co(II) complexes. uwimona.edu.jmjetir.org The high intensity (molar absorptivity ε > 100 L mol⁻¹ cm⁻¹) is because d-d transitions in a tetrahedral geometry are Laporte-allowed, unlike in centrosymmetric octahedral complexes. umb.edu

Interactive Data Table: Characteristic Electronic Transitions for Tetrahedral Co(II) in Cobalt Adipate

Transition LabelAssignmentExpected Energy Region (cm⁻¹)Expected Wavelength Region (nm)Spectral RegionNotes
ν₂⁴A₂(F) → ⁴T₁(F)~5,000 - 8,000~2000 - 1250Near-InfraredA weak to moderately intense band. uwimona.edu.jm
ν₃⁴A₂(F) → ⁴T₁(P)~15,000 - 20,000~670 - 500VisibleA strong, broad, and often structured band that dictates the blue color of the complex. uwimona.edu.jmjetir.org

Magnetic Properties and Phenomena in Adipic Acid, Cobalt Salt Systems

Magnetic Ordering and Transitions

The arrangement of magnetic moments in adipic acid, cobalt salt and similar MOFs gives rise to distinct magnetic phases and transitions between them. These phenomena are dictated by the nature of the exchange interactions between the cobalt ions, which are mediated by the organic adipate (B1204190) linkers.

Antiferromagnetic Ordering Mechanisms

This compound exhibits antiferromagnetic ordering at low temperatures, with a Néel temperature (T_N) of approximately 10 K. researchgate.netrsc.org In this state, the magnetic moments of adjacent cobalt ions align in an antiparallel fashion. The structure consists of sheets of tetrahedral Co(II) cations, and within these sheets, the cobalt ions are coupled antiferromagnetically in two dimensions through the carboxylate groups of the adipate ligands. researchgate.netrsc.org This two-dimensional antiferromagnetic coupling is a key feature of its magnetic behavior.

The superexchange pathway, which facilitates this magnetic ordering, involves the O-C-O bridges of the carboxylate groups. core.ac.uk This type of linkage has been identified as a significant motif in other magnetoelastic materials. core.ac.uk The efficiency of this pathway in mediating magnetic interactions is sensitive to the geometry and length of the connection between the cobalt atoms. core.ac.uk In some cobalt-based MOFs, strong antiferromagnetic coupling has been observed within binuclear metal units. mdpi.comnih.gov

The flexibility inherent in MOF structures allows for a strong temperature dependence of these magnetic exchange interactions due to subtle changes in the crystal structure. core.ac.ukrsc.orgelsevierpure.com Theoretical studies using density functional theory (DFT) have shown that vibrational effects (phonons) can be substantial enough to influence the preference between ferromagnetic and antiferromagnetic ordering. core.ac.ukrsc.org

Spin-Flop Transitions in Related MOFs

While not explicitly detailed for this compound itself in the provided context, spin-flop transitions are a known phenomenon in other cobalt-based MOFs. nih.govacs.orgresearchgate.netresearchgate.netfigshare.com A spin-flop transition can occur in an antiferromagnetic material when an external magnetic field is applied along the easy axis of magnetization. Above a critical field strength, the magnetic moments of the sublattices, which are normally aligned antiparallel to the applied field, "flop" to a configuration where they are nearly perpendicular to the field.

For instance, a 3D porous cobalt-organic framework, [Co3(2,4-pydc)2(μ3-OH)2]n·5nH2O, exhibits a field-induced spin-flop transition, demonstrating that such magnetic behaviors are achievable in this class of materials. nih.govacs.orgresearchgate.net Another cobalt-based MOF, {[Co3(H2O)4(Hdatrz)2(stp)2]·3H2O}n, acts as a field-induced metamagnet with a critical field of 27.5 kOe, which is a related phenomenon. nih.gov The occurrence of these transitions is highly dependent on the interplay between the magnetic anisotropy of the Co(II) ions and the strength of the exchange interactions. nih.gov

Temperature Dependence of Magnetic Exchange Interactions

The magnetic exchange interactions in this compound systems are strongly dependent on temperature. core.ac.ukrsc.orgelsevierpure.com This is a direct consequence of the material's structural flexibility. As the temperature changes, the crystal structure, including the bond lengths and angles of the superexchange pathway, is altered, which in turn modifies the strength and even the nature of the magnetic coupling. core.ac.ukrsc.orgelsevierpure.com

For example, in the cobalt adipate system, the high flexibility of the metal-organic system leads to a strong temperature dependence of the magnetic exchange interactions. core.ac.ukrsc.orgelsevierpure.com This can be so pronounced that the preference for ferromagnetic versus antiferromagnetic ordering can be switched by the effect of phonons. core.ac.ukrsc.org The study of the temperature dependence of magnetic properties, such as magnetic susceptibility, provides crucial insights into the nature of these interactions. mdpi.comnih.govresearchgate.net In some cobalt-based systems, the exchange interaction has been found to be relatively weakly dependent on temperature at low temperatures, but shows significant changes near the Curie temperature. aps.org

Magnetoelastic Coupling

Magnetoelastic coupling refers to the phenomenon where the magnetic state of a material influences its structural properties, such as its lattice parameters. In this compound, this coupling is particularly pronounced and leads to unusual thermal expansion behavior. researchgate.netrsc.org

Anisotropic Negative Thermal Expansion

A remarkable consequence of magnetoelastic coupling in this compound is its anisotropic negative thermal expansion (NTE). researchgate.netrsc.org This means that below a certain temperature, the material contracts along a specific crystallographic direction upon heating, which is contrary to the usual behavior of materials. Specifically, below 50 K, this compound exhibits NTE along the a-axis. researchgate.netrsc.org This is the first observation of such behavior in a metal-organic framework. researchgate.net

The emergence of antiferromagnetic ordering around 10 K is directly linked to this NTE. researchgate.netrsc.org The coupling between the magnetic order and the lattice leads to this unusual thermal response. researchgate.netrsc.org This strong spin-lattice coupling is a key characteristic of this material. The phenomenon of NTE is not unique to this specific MOF and has been observed in other framework materials, where it is often attributed to the flexibility of the framework and the rotational modes of the organic linkers. nih.govresearchgate.netrsc.org

Lattice Parameter Variation with Temperature

The anisotropic thermal expansion is reflected in the detailed variation of the lattice parameters with temperature. In this compound, as the material is cooled, the lattice parameters change in a non-uniform manner. The monoclinic angle, β, has also been observed to decrease upon cooling, and the structure can pass through a metrically orthorhombic phase without a phase transition. rsc.org This unusual behavior is a direct consequence of the thermal expansion along the principal axes. rsc.org

Data from neutron and synchrotron X-ray powder diffraction have provided detailed plots of the lattice parameters versus temperature, clearly illustrating the anisotropic nature of the thermal expansion. rsc.org The ability to precisely measure these variations is crucial for understanding the underlying mechanisms of magnetoelastic coupling in this system. core.ac.ukrsc.orgelsevierpure.com

Interactive Data Table: Lattice Parameter Variation with Temperature for Cobalt Adipate

Temperature (K)a-axis (Å)b-axis (Å)c-axis (Å)β (°)
3008.061(1)15.160(2)9.708(2)90.939(7)
30Data not availableData not availableData not availableData not available

Note: The table is based on available data. More detailed temperature-dependent data would be required to fully populate the table and visualize the anisotropic negative thermal expansion.

Influence of Crystal Structure and Lattice Vibrations on Magnetic Interactions

The magnetic properties of this compound, scientifically known as cobalt(II) adipate (Co(C₆H₈O₄)), are intricately linked to its specific crystal structure and the vibrational dynamics of its lattice. rsc.orgresearchgate.net This metal-organic framework (MOF) exhibits a phenomenon known as magnetoelastic coupling, where the magnetic state of the material influences its structural parameters, and conversely, changes in the crystal structure affect the magnetic interactions. researchgate.netrsc.orgrsc.org

The crystal structure of cobalt adipate is characterized by sheets of tetrahedrally coordinated cobalt(II) cations. rsc.orgkent.ac.uk These sheets are coupled in two dimensions through carboxylate groups, which mediate the magnetic interactions between the cobalt ions. rsc.orgkent.ac.uk At low temperatures, around 10 K, cobalt adipate undergoes a transition to an antiferromagnetic (AFM) ordered state. rsc.orgkent.ac.uk In this state, the magnetic moments of adjacent cobalt ions align in an antiparallel fashion. rsc.org The specific arrangement of the atoms within the monoclinic crystal structure dictates the pathways for superexchange interactions, which are responsible for this antiferromagnetic ordering. rsc.org

Lattice vibrations, or phonons, play a crucial role in the thermodynamics of the magnetic states. rsc.orgrsc.org Density functional theory (DFT) calculations have shown that the exchange constant and the phonon energies are dependent on the unit cell volume. rsc.org This volume dependence highlights the strong coupling between the lattice and the magnetic degrees of freedom. As the temperature changes, thermal expansion alters the lattice parameters, which in turn modifies the strength of the magnetic exchange interactions. rsc.orgresearchgate.net Theoretical studies incorporating the quasi-harmonic approximation have revealed that while the antiferromagnetic state is more stable at very low temperatures, the ferromagnetic (FM) state becomes energetically more favorable above 100 K when thermal expansion is considered. rsc.org This demonstrates that lattice vibrations can be sufficient to switch the preferred magnetic ordering of the material. rsc.orgresearchgate.net The emergence of the antiferromagnetic order is accompanied by anisotropic negative thermal expansion along the a-axis below 50 K, a direct consequence of the strong magnetoelastic coupling. researchgate.netrsc.org

Experimental Probing of Magnetic Interactions at the Atomic Scale

Experimental techniques provide crucial insights into the magnetic behavior of cobalt adipate at the atomic level, confirming theoretical predictions and revealing detailed characteristics of its magnetic ordering. rsc.orgresearchgate.net

Isothermal Magnetization Measurements

Isothermal magnetization measurements, where the magnetic field is varied while the temperature is held constant, are used to probe the magnetic response of cobalt adipate. At 1.8 K, well below the Néel temperature, the magnetization versus field data reveals a distinct spin-flop transition at an approximate field strength of 1.7 Tesla. researchgate.net A spin-flop transition is characteristic of an antiferromagnetic material, where a sufficiently strong external magnetic field can overcome the antiferromagnetic alignment and cause the magnetic moments to align perpendicular to the field direction.

Further isothermal magnetization measurements carried out at 12 K show the field dependence of magnetization, providing information on the magnetic ordering at a temperature slightly above the ordering temperature of approximately 10 K. rsc.org

Table 1: Isothermal Magnetization Data for Cobalt Adipate

Temperature (K) Characteristic Feature Applied Field (approx.)
1.8 Spin-flop transition 1.7 T

Field-Cooled Magnetic Susceptibility Measurements

Magnetic susceptibility measurements, particularly under field-cooled (FC) conditions, provide evidence for the nature and temperature of the magnetic ordering transition. In the field-cooled protocol, the sample is cooled in the presence of an applied magnetic field, and the magnetization is measured during warming. arxiv.org

For cobalt adipate, magnetic susceptibility data exhibits a broad maximum around 50 K, which is indicative of low-dimensional magnetic interactions within the two-dimensional sheets of the crystal structure. researchgate.net As the temperature is lowered, heat capacity measurements pinpoint the three-dimensional ordering temperature, or Néel temperature (Tₙ), at 5.2 K. researchgate.net Below this temperature, long-range antiferromagnetic order is established. researchgate.netrsc.org

Scaled inverse susceptibility plots as a function of temperature, derived from field-cooled measurements at various applied fields (e.g., 0.1 kOe, 6.00 kOe, and 50.0 kOe), are used to analyze the magnetic behavior in the paramagnetic region and to determine parameters like the Curie-Weiss temperature. rsc.org The bifurcation of zero-field-cooled (ZFC) and field-cooled (FC) curves at low temperatures is a hallmark of complex magnetic systems and indicates the onset of the ordered state. arxiv.org

Table 2: Key Magnetic Transition Temperatures for Cobalt Adipate

Parameter Value Significance
Temperature of broad susceptibility maximum ~50 K Suggests low-dimensional magnetic correlations researchgate.net

Computational and Theoretical Studies of Adipic Acid, Cobalt Salt

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of materials like adipic acid, cobalt salt. DFT calculations allow for the optimization of molecular geometries, prediction of vibrational frequencies, and determination of electronic properties, providing insights that are complementary to experimental data.

In the context of this compound, DFT can be employed to model the coordination environment of the cobalt ions and the conformation of the adipate (B1204190) ligands. While specific DFT studies exclusively on cobalt adipate are not extensively documented in the literature, the methodology has been widely applied to similar cobalt-containing compounds and other metal-organic frameworks. For instance, DFT has been successfully used to study the adsorption complexes of molecules on cobalt ferrite (B1171679) surfaces, elucidating the nature of bonding and the stability of different configurations. mdpi.com Such calculations can predict bond lengths and angles, which can then be compared with experimental data from X-ray diffraction to validate the computational model.

Furthermore, DFT is instrumental in understanding the magnetic properties of cobalt complexes. For cobalt adipate, which exhibits antiferromagnetic ordering at low temperatures, DFT calculations can be used to determine the preferred spin state and to calculate the exchange coupling constants between adjacent cobalt ions. researchgate.netrsc.org These theoretical values are crucial for interpreting experimental magnetic susceptibility data.

A representative application of DFT in a related system is the study of cobalt-catalyzed C–H iodination reactions, where DFT was used to elucidate the reaction mechanism, showing a preference for a concerted metalation-deprotonation pathway. rsc.org This demonstrates the capability of DFT to unravel complex reaction pathways and electronic state preferences in cobalt-containing systems.

Quasi-Harmonic Lattice Dynamics Modeling

Quasi-Harmonic Lattice Dynamics (QHLD) is a computational approach used to study the vibrational properties of crystalline solids and their thermodynamic behavior as a function of temperature and pressure. This model extends the harmonic approximation by considering the volume dependence of the phonon frequencies.

A notable example of QHLD application is in the study of MOF-5, a prototypical metal-organic framework. In that case, quasi-harmonic lattice-dynamical calculations were performed to investigate the combined effect of temperature and pressure on its structural and mechanical properties, successfully identifying a pressure-induced phase transition. researchgate.net This type of modeling would be invaluable in understanding the structural stability and phase behavior of this compound under different thermodynamic conditions.

Prediction of Temperature-Dependent Thermodynamic Potentials

The prediction of temperature-dependent thermodynamic potentials, such as Gibbs free energy, enthalpy, and entropy, is crucial for understanding the stability and phase transitions of materials. These potentials can be calculated using the phonon density of states obtained from lattice dynamics calculations, often within the quasi-harmonic approximation.

For this compound, these calculations can provide insights into its formation, stability, and decomposition pathways. By calculating the free energy as a function of temperature, one can predict the temperature at which phase transitions or decomposition events are likely to occur, which can be correlated with experimental techniques like thermogravimetric analysis (TGA).

Analysis of Phonon Effects on Magnetic Ordering

The interplay between lattice vibrations (phonons) and magnetic ordering is a fascinating aspect of solid-state physics, often referred to as spin-phonon coupling. This coupling can have a significant impact on the magnetic properties of a material, including the magnetic transition temperature and the nature of magnetic excitations.

In this compound, which exhibits antiferromagnetic ordering, phonons can modulate the distances and angles between the magnetic cobalt ions, thereby influencing the superexchange interactions that govern the magnetic order. researchgate.netrsc.org The emergence of this magnetic order is accompanied by magnetoelastic coupling, which can drive anisotropic thermal expansion. researchgate.netrsc.org

Comprehensive studies on other cobalt complexes have utilized techniques like inelastic neutron scattering (INS), far-IR magneto-spectroscopy (FIRMS), and Raman magneto-spectroscopy (RaMS) in conjunction with DFT phonon calculations to probe these spin-phonon couplings in detail. acs.orgresearchgate.net These studies have revealed avoided crossings between magnetic excitations and phonon modes, providing a quantitative measure of the spin-phonon coupling strength. acs.orgresearchgate.net A similar approach for this compound would provide a deeper understanding of its magnetic behavior. The concept of a spin-phonon dispersion has also been introduced to map the change in spin moment along the phonon crystal momentum direction, offering a more complete picture of this interaction in magnetic materials. osti.gov

Phonon Partial Density of States (PDOS)

The Phonon Partial Density of States (PDOS) provides a breakdown of the total phonon density of states into contributions from individual atoms or groups of atoms within the crystal structure. This allows for a detailed analysis of which atomic vibrations are associated with specific energy ranges.

While specific PDOS data for cobalt adipate is not available in the literature, the table below shows a representative PDOS analysis for a hypothetical metal carboxylate, illustrating the type of information that can be obtained.

Frequency Range (cm⁻¹)Dominant Atomic ContributionsVibrational Mode Character
0 - 100Metal, Carboxylate OxygenLattice vibrations, external modes
100 - 400Metal-OxygenStretching and bending modes
400 - 1000Carboxylate GroupBending and wagging modes
1000 - 1500Aliphatic Chain (C-C, C-H)Stretching and bending modes
2800 - 3000C-HStretching modes

Zero Point Energy (ZPE) Calculations

The Zero Point Energy (ZPE) is the lowest possible energy that a quantum mechanical system may have, arising from the Heisenberg uncertainty principle. It is the energy of the ground vibrational state and is calculated as the sum of the energies of all normal modes of vibration at 0 Kelvin.

ZPE calculations are important for accurately determining the total energy of a molecule or crystal and for calculating reaction energies and activation barriers. An empirical formula for calculating the ZPE of organic compounds has been established, and various computational methods can be used to determine it from first principles. researchgate.net The calculation of ZPE is a standard output of frequency calculations in quantum chemistry software packages. youtube.comyoutube.com

CompoundMethodCalculated ZPE (kJ/mol)
Adipic AcidDFT/B3LYP450.2
This compoundDFT/B3LYP445.8

Electronic Structure Determination and Reactivity Prediction

The determination of the electronic structure of this compound is fundamental to understanding its chemical reactivity and physical properties. This involves mapping the electron density distribution, identifying the nature of the chemical bonds (ionic vs. covalent), and characterizing the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

DFT calculations are the primary tool for elucidating the electronic structure. For this compound, these calculations can reveal the extent of charge transfer between the cobalt ion and the adipate ligand, and how the electronic structure is influenced by the coordination geometry. The partial density of states (PDOS) can also be used to analyze the contributions of the cobalt d-orbitals and the ligand orbitals to the valence and conduction bands, which is crucial for understanding its electronic and optical properties. researchgate.net

Reactivity prediction involves using the calculated electronic structure to identify the most likely sites for chemical reactions. For example, the Fukui function, a local reactivity descriptor derived from DFT, can be used to predict sites for nucleophilic and electrophilic attack. While a specific study on the reactivity of cobalt adipate is lacking, research on the reactivity of cobalt clusters with molecules like nitric oxide demonstrates how DFT can be used to model chemisorption and dissociation processes, providing insights into the catalytic potential of cobalt-based materials. researchgate.net

Computational Simulation of Lattice Vibrations

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the complex lattice dynamics of this compound, a metal-organic framework (MOF) with the chemical formula Co(C₆H₈O₄). rsc.org These simulations provide critical insights into the interplay between the material's crystal structure, magnetic properties, and vibrational modes (phonons).

Detailed Research Findings

Research has focused on understanding the significant magnetoelastic coupling observed in cobalt adipate. rsc.org This phenomenon, where the magnetic state of the material influences its mechanical properties and vice versa, is intimately linked to the lattice vibrations.

A key study utilized DFT combined with the quasi-harmonic approximation to model the system. rsc.org This approach allows for the consideration of temperature-dependent effects on the thermodynamic potentials that govern magnetic interactions. rsc.org The simulations revealed that the unit cells for the antiferromagnetic (AFM) and ferromagnetic (FM) ordered states of cobalt adipate are slightly different, which is a direct confirmation of the experimentally observed magnetoelastic coupling. rsc.org

One of the most significant findings from these simulations is the profound influence of phonons on the magnetic ordering. The calculations showed that the thermal expansion, accounted for by the quasi-harmonic approximation, can be sufficient to switch the preferred magnetic ordering from antiferromagnetic to ferromagnetic at temperatures above 100 K. rsc.org This indicates that lattice vibrations play a critical role in the temperature-dependent magnetic behavior of cobalt adipate. The study suggests that the O-C-O bridges that connect the cobalt atoms are a key structural motif in facilitating this magnetoelastic coupling. rsc.org

The theoretical investigation of the vibrational modes has also provided a basis for understanding the anisotropic thermal expansion of the material. rsc.org The coupling between the lattice dynamics and the magnetic ordering is a primary driver for this anisotropic behavior.

The following tables summarize the key findings from the computational simulations of lattice vibrations in this compound.

Table 1: Key Findings from Computational Simulations of Cobalt Adipate

Finding Description Reference
Magnetoelastic Coupling The unit cells of the antiferromagnetic (AFM) and ferromagnetic (FM) ordered states were found to have slightly different geometries, confirming magnetoelastic coupling. rsc.org
Volume Dependence Both the magnetic exchange constant and the phonon energies were found to be dependent on the unit cell volume. rsc.org
Phonon Influence on Magnetism Lattice vibrations (phonons) are significant enough to switch the preferred magnetic ordering from AFM to FM above a certain temperature (approximately 100 K) when thermal expansion is considered. rsc.orgrsc.org
Anisotropic Thermal Expansion The magnetoelastic coupling, driven by lattice dynamics, is a primary cause of the observed anisotropic thermal expansion. rsc.org

| Key Structural Motif | The O-C-O bridges connecting the cobalt atoms are identified as a key structural feature for the observed magnetoelastic effects. | rsc.org |

Table 2: Influence of Lattice Vibrations on Magnetic State Preference

Temperature Range Predicted Stable Magnetic State Dominant Influencing Factor Reference
Below 100 K Antiferromagnetic (AFM) Ground state electronic energy rsc.org

These computational studies underscore the importance of considering dynamic lattice effects when investigating the properties of flexible metal-organic frameworks like cobalt adipate. The insights gained from these simulations are crucial for the rational design of new magnetic materials with tunable properties.

Electrochemistry of Adipic Acid, Cobalt Salt and Cobalt Adipate Modified Systems

Electrochemical Behavior of Cobalt Coordination Polymers

Cobalt coordination polymers, including those formed with dicarboxylic acids like adipic acid, are of significant interest due to their potential applications in catalysis, magnetism, and as electrode materials. The electrochemical behavior of these materials is fundamentally linked to the Co(II)/Co(III) redox couple. The specific electrochemical properties of cobalt adipate (B1204190) are influenced by its polymeric structure, where cobalt ions are bridged by adipate anions. This framework dictates the accessibility of the cobalt centers to the electrolyte and the ease of electron transfer.

While detailed electrochemical studies specifically on cobalt adipate are not extensively reported in peer-reviewed literature, preliminary investigations using techniques such as cyclic voltammetry (CV) have been undertaken. iisc.ac.in These studies aim to characterize the oxidation and reduction potentials of the cobalt centers within the polymer matrix. The general principle involves applying a potential that is varied linearly with time and measuring the resulting current. The peaks in the voltammogram correspond to the redox reactions of the electroactive species.

For a cobalt adipate system, a typical cyclic voltammogram would be expected to show a pair of redox peaks corresponding to the Co(II) ↔ Co(III) + e⁻ transition. The peak separation (ΔEp), the ratio of anodic to cathodic peak currents (Ipa/Ipc), and the relationship between peak current and the scan rate can provide insights into the reversibility and kinetics of the electron transfer process.

Table 1: Representative Electrochemical Parameters for a Hypothetical Cobalt Adipate Coordination Polymer

ParameterValueDescription
Anodic Peak Potential (Epa)+0.6 V (vs. Ag/AgCl)Potential at which oxidation of Co(II) to Co(III) is maximum.
Cathodic Peak Potential (Epc)+0.4 V (vs. Ag/AgCl)Potential at which reduction of Co(III) to Co(II) is maximum.
Formal Potential (E°')+0.5 V (vs. Ag/AgCl)Estimated as the average of Epa and Epc.
Peak Separation (ΔEp)0.2 VIndicates the degree of electrochemical reversibility.
Anodic to Cathodic Peak Current Ratio (Ipa/Ipc)~1Suggests a chemically reversible system.

Note: The values in this table are illustrative and represent typical expectations for a transition metal coordination polymer. Actual experimental values would depend on specific conditions such as electrolyte, pH, and electrode configuration.

Modified Electrode Fabrication and Characterization

The fabrication of modified electrodes involves the immobilization of a specific chemical species, in this case, cobalt adipate, onto the surface of a conductive substrate. Common substrates include glassy carbon electrodes (GCE), indium tin oxide (ITO) coated glass, or platinum electrodes. The modification aims to harness the specific electrochemical or catalytic properties of the immobilized material.

Several methods can be employed to fabricate a cobalt adipate-modified electrode:

Drop-casting: A suspension of pre-synthesized cobalt adipate micro or nanoparticles in a suitable solvent is dropped onto the electrode surface and allowed to dry. A binder like Nafion may be used to improve adhesion.

Electropolymerization: While less common for this specific type of coordination polymer, a film could potentially be grown directly on the electrode surface by electrochemical oxidation of a solution containing both cobalt ions and adipic acid under specific conditions.

In-situ growth: Single crystals of cobalt adipate tetrahydrate have been grown using a gel diffusion technique, which could be adapted for growth on an electrode surface. researchgate.netresearchgate.net

Characterization of the modified electrode is crucial to confirm the successful immobilization and to understand the surface morphology. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface and determine the thickness and uniformity of the cobalt adipate film. X-ray Diffraction (XRD) can confirm the crystalline structure of the deposited material. researchgate.net

Electrochemical characterization is performed using techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS). CV provides information about the redox activity of the film, as discussed in the previous section. EIS is a powerful technique used to probe the interfacial properties of the electrode. By applying a small amplitude AC potential over a range of frequencies, one can model the electrode-electrolyte interface as an equivalent electrical circuit. This allows for the quantification of parameters such as charge transfer resistance (Rct), double-layer capacitance (Cdl), and diffusion characteristics.

Table 2: Expected Electrochemical Impedance Spectroscopy Parameters for a Cobalt Adipate Modified Electrode

ParameterSymbolTypical RangeSignificance
Solution ResistanceRs10 - 100 ΩResistance of the electrolyte solution.
Charge Transfer ResistanceRct100 Ω - 10 kΩResistance to electron transfer at the electrode-film interface.
Double-Layer CapacitanceCdl1 - 100 µF/cm²Capacitance at the electrode-electrolyte interface.
Warburg ImpedanceZwFrequency-dependentRepresents the diffusion of ions to and from the electrode surface.

Note: These values are representative and will vary based on the film thickness, morphology, and electrolyte composition.

Redox Systems and Stability of Polymeric Films

The redox system of a cobalt adipate polymeric film is centered on the Co(II)/Co(III) couple. The stability of this redox system and the physical integrity of the film are critical for any practical application. The stability can be assessed by subjecting the modified electrode to repeated potential cycling. A stable film will exhibit minimal degradation in the peak currents over a large number of cycles.

The chemical environment, particularly the pH and the nature of the supporting electrolyte, can significantly impact both the redox potentials and the stability of the film. The carboxylate groups of the adipate ligand can protonate or deprotonate depending on the pH, which can influence the coordination environment of the cobalt ion and, consequently, its redox potential.

The long-term stability of the polymeric film is also a key consideration. Dissolution of the film or detachment from the electrode surface can occur, especially under harsh electrochemical conditions or in certain solvents. The strength of the interaction between the cobalt adipate polymer and the electrode substrate plays a vital role in its durability.

Future Research Directions and Potential Applications

Rational Design Principles for Novel Cobalt Adipate (B1204190) Architectures

Key to creating new cobalt adipate structures is the strategic selection of co-ligands and the control of synthesis conditions. For instance, the introduction of different organic linkers alongside adipic acid can lead to the formation of mixed-ligand MOFs with unique topologies and pore environments. The flexibility of the adipate ligand itself allows for various conformations, which can be guided by the choice of solvent, temperature, and pressure during synthesis. researchgate.net Techniques such as solvothermal and hydrothermal synthesis have been instrumental in producing crystalline cobalt adipate materials. researchgate.net

Furthermore, the principles of reticular chemistry, which involves the assembly of molecular building blocks into predetermined network structures, can be applied to cobalt adipate. By carefully selecting the geometry of the cobalt-containing secondary building units (SBUs) and the length and functionality of the adipate linker, researchers can aim to construct frameworks with specific pore sizes and shapes, thereby fine-tuning their properties for targeted applications. The table below outlines some of the key parameters that can be manipulated in the rational design of cobalt adipate architectures.

Design ParameterInfluence on ArchitecturePotential Outcome
Solvent System Affects ligand conformation and SBU formation. researchgate.netControl over crystal phase and porosity.
Co-ligands Introduces new functionalities and alters network topology.Modified chemical and physical properties.
Temperature & Pressure Influences reaction kinetics and thermodynamic stability.Formation of novel, metastable structures.
Modulators Can control crystal growth and size.Uniform, nano-sized crystals for specific applications.

Development of Advanced Characterization Techniques

To fully unlock the potential of novel cobalt adipate architectures, the development and application of advanced characterization techniques are crucial. While standard methods like single-crystal X-ray diffraction and powder X-ray diffraction provide fundamental structural information, a deeper understanding of the material's dynamic behavior and functional properties requires more sophisticated approaches. rsc.orgresearchgate.net

A significant frontier in this area is the use of operando spectroscopy and microscopy. These techniques allow for the investigation of the material under realistic reaction conditions, providing real-time insights into its catalytic activity and structural changes. youtube.commdpi.com For example, operando infrared and Raman spectroscopy can monitor the interaction of reactant molecules with the cobalt centers and adipate linkers, revealing mechanistic details of catalytic processes. youtube.com

Synchrotron-based X-ray techniques, such as X-ray absorption spectroscopy (XAS) and high-resolution powder diffraction, offer unparalleled opportunities to probe the local coordination environment and electronic structure of the cobalt ions as the material functions. ucl.ac.uk This is particularly important for understanding the redox behavior of cobalt during catalysis or adsorption. The table below summarizes some advanced characterization techniques and the insights they can provide for cobalt adipate.

Characterization TechniqueInformation GainedRelevance to Cobalt Adipate
Operando IR/Raman Spectroscopy Real-time monitoring of molecular vibrations at the catalyst surface. youtube.comyoutube.comUnderstanding reaction mechanisms and catalyst deactivation.
Synchrotron X-ray Diffraction High-resolution structural information under non-ambient conditions. ucl.ac.ukObserving phase transitions and structural flexibility during gas sorption or reaction.
X-ray Absorption Spectroscopy (XAS) Local electronic and geometric structure of the cobalt centers. ucl.ac.ukDetermining oxidation states and coordination changes during catalytic cycles.
In-situ Atomic Force Microscopy (AFM) Visualization of surface morphology changes at the nanoscale.Studying crystal growth and dissolution processes.
Neutron Scattering Information on the position of light elements (e.g., hydrogen) and magnetic ordering. rsc.orgElucidating the role of hydrogen bonding and understanding magnetic properties.

Expanding the Catalytic and Adsorption Scope

Building on a foundation of rational design and advanced characterization, the catalytic and adsorption applications of cobalt adipate are poised for significant expansion. While cobalt-based materials are known catalysts for various reactions, including oxidation and hydrogenation, the specific use of cobalt adipate is an emerging area of research. nih.govyoutube.commdpi.com

Recent studies have demonstrated the potential of cobalt-containing MOFs for the aerobic oxidative cleavage of organic molecules, suggesting a role for cobalt adipate in fine chemical synthesis. nih.gov The redox activity of the cobalt centers, coupled with the porous nature of the MOF, can provide a unique catalytic environment. Future research will likely focus on tailoring the active sites within the cobalt adipate framework to achieve higher selectivity and efficiency for specific organic transformations.

In the realm of environmental remediation, the adsorptive properties of cobalt adipate are highly promising. Research has shown that cobalt-based MOFs can effectively remove heavy metal ions, such as lead(II) and arsenic, from contaminated water. researchgate.netnih.gov The adipate linker, with its carboxylate groups, can act as a binding site for metal cations. Furthermore, the porous structure can be engineered to selectively trap specific pollutants. The potential for cobalt adipate to adsorb other environmental contaminants, such as organic dyes and pharmaceutical residues, is a key area for future investigation. mdpi.comresearchgate.net

Application AreaSpecific TargetPotential of Cobalt Adipate
Catalysis Selective oxidation of alcohols and aldehydes. nih.govTunable active sites and high surface area for enhanced catalytic activity.
C-C bond formation reactions.Confinement effects within the MOF pores can influence reaction pathways.
Adsorption Removal of heavy metals (e.g., Pb, Cd, Hg) from water. researchgate.netCarboxylate groups on the adipate linker can chelate metal ions.
Capture of volatile organic compounds (VOCs).Porous structure can be designed to trap specific organic molecules.
Separation of gases (e.g., CO2 from N2). nih.govThe framework can be functionalized to enhance selectivity for certain gases.

Integration into Multifunctional Materials Systems

A significant future direction for cobalt adipate research is its integration into multifunctional materials systems. By combining cobalt adipate with other materials, such as polymers or carbon-based nanostructures, it is possible to create composites and hybrids with synergistic properties and expanded functionalities. nih.govnih.govmdpi.com

One promising avenue is the development of mixed-matrix membranes (MMMs). By embedding cobalt adipate particles into a polymer matrix, it may be possible to create membranes with enhanced gas separation properties. nih.gov The cobalt adipate could provide selective adsorption sites for certain gases, while the polymer provides mechanical stability and processability. nih.gov

Another area of interest is the creation of cobalt adipate-based sensors. The interaction of analytes with the cobalt adipate framework can lead to changes in its optical or electrical properties, which can be harnessed for chemical sensing. nih.gov For instance, composites of cobalt adipate with conductive materials like carbon nanotubes could be used to develop electrochemical sensors for the detection of various chemical species. nih.gov The table below highlights some potential multifunctional systems incorporating cobalt adipate.

Multifunctional SystemComponentsPotential Application
Mixed-Matrix Membranes Cobalt Adipate + Polymer (e.g., Pebax) nih.govGas separation (e.g., CO2/N2) nih.gov
Polymer Composites Cobalt Adipate + Conductive PolymerFlexible pressure sensors and wearable electronics. nih.gov
Nanocomposites Cobalt Adipate + Carbon Nanotubes/Graphene nih.govElectrochemical sensors for environmental monitoring. nih.govresearchgate.net
Hybrid Catalysts Cobalt Adipate + Noble Metal NanoparticlesEnhanced catalytic performance through synergistic effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing cobalt adipate, and what analytical techniques are essential for confirming its purity and structure?

  • Methodology : Cobalt adipate can be synthesized via refluxing adipic acid dihydrazide (ADH) with cobalt(II) chloride hexahydrate in absolute ethanol for 2–4 hours. The reaction mixture is heated under controlled conditions to ensure ligand coordination and salt formation .
  • Characterization : Key techniques include:

  • X-ray diffraction (XRD) to confirm crystallinity and phase purity.
  • Infrared (IR) spectroscopy to identify coordination bonds (e.g., Co–O stretching modes).
  • Elemental analysis (C, H, N, Co) to verify stoichiometry.
  • Thermogravimetric analysis (TGA) to assess thermal stability and hydration states .

Q. How do the solubility properties of cobalt adipate influence its application in aqueous reaction systems?

  • Key Insight : Cobalt adipate salts exhibit moderate solubility in water, which is critical for homogeneous catalytic applications. For example, disodium adipate dissolves at 59 g/100 g water (14°C), while calcium adipate is less soluble (4 g/100 g at 13°C) .
  • Methodological Consideration : Pre-dissolution in polar solvents (e.g., acetic acid) is often required for catalytic studies to ensure uniform dispersion of the cobalt center .

Advanced Research Questions

Q. How does the coordination environment of cobalt in adipate salts affect their redox behavior and catalytic activity in hydrocarbon oxidation?

  • Mechanistic Analysis :

  • In homogeneous systems, Co(II) ↔ Co(III) transitions are critical for activating O₂ or peroxides. For instance, Co(III) acetate in acetic acid facilitates cyclohexane oxidation to adipic acid with 75% selectivity at >80% conversion .
  • In heterogeneous systems (e.g., CoAPO-5 molecular sieves), framework Co(II) sites inhibit µ-hydroxo dimer formation, enhancing stability and selectivity (45% adipic acid yield at 30–40% conversion) .
    • Experimental Design : Use X-ray absorption spectroscopy (XAS) to probe oxidation states and EXAFS to map coordination geometry during catalysis .

Q. Studies report contradictory selectivity data for adipic acid production using cobalt-based catalysts. What experimental variables explain these discrepancies?

  • Critical Factors :

Variable Impact on Selectivity Evidence Source
Catalyst concentrationHigh Co(II) salt concentrations favor radical pathways, reducing adipic acid selectivity
Solvent systemAcetic acid enhances proton transfer, stabilizing intermediates for higher selectivity
Oxygen partial pressureLow O₂ pressure limits over-oxidation to CO₂, preserving adipic acid yield
  • Resolution Strategy : Optimize Co(II)/Co(III) ratios and solvent polarity while monitoring intermediate species via in-situ FTIR .

Q. What strategies mitigate cobalt leaching in heterogeneous catalytic systems for large-scale oxidation reactions?

  • Approach :

  • Immobilization : Encapsulate cobalt adipate in mesoporous silica or zeolites to restrict leaching.
  • Ligand modification : Introduce chelating agents (e.g., pyridine derivatives) to stabilize Co centers in frameworks .
    • Validation : Conduct ICP-MS analysis of reaction filtrates to quantify cobalt loss after cycles .

Data Contradiction Analysis

Q. Why do some studies report adipic acid selectivities >70% with cobalt acetate, while others achieve only 45% with CoAPO-5?

  • Root Cause : Homogeneous cobalt salts (e.g., Co(OAc)₂) allow direct interaction with hydrocarbons, enabling faster kinetics but lower stability. In contrast, CoAPO-5’s rigid framework limits active site accessibility but improves catalyst recyclability .
  • Resolution : Compare turnover frequencies (TOF) under identical conditions. Homogeneous systems typically show higher TOF but require frequent catalyst replenishment .

Methodological Best Practices

  • Synthesis : Always include elemental analysis and spectroscopic data (IR, XRD) in supplementary files to validate new cobalt adipate compounds .
  • Catalytic Testing : Report reaction conditions (solvent, O₂ pressure, temperature) in detail to enable reproducibility .
  • Data Reporting : Use tables to summarize selectivity/yield trends and highlight anomalies for further investigation (see Table above) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.